(R)-Mandelamide

Description

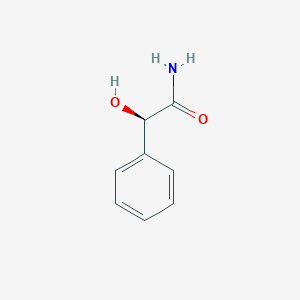

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGPZHKLEZXLNU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-62-6 | |

| Record name | Mandelamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANDELAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K8SJ35VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Mandelamide chemical structure and properties

An In-Depth Technical Guide to (R)-Mandelamide: Structure, Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound, a chiral α-hydroxy amide, serves as a critical intermediate and building block in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. Its stereospecific configuration makes it an invaluable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical structure and physicochemical properties, established synthetic methodologies with an emphasis on stereoselective routes, and its significant applications. Furthermore, detailed protocols for its analytical characterization are presented, offering researchers and drug development professionals a practical resource for its effective utilization.

Introduction: The Significance of Chirality and this compound

In the realm of drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological and toxicological profiles.[1][2] For instance, while one enantiomer of a drug may provide the desired therapeutic effect, its counterpart could be inactive or even harmful.[1][2] This underscores the necessity for enantiopure compounds in pharmaceutical formulations.

This compound emerges as a key player in this context. As the amide derivative of (R)-mandelic acid, it is a versatile chiral synthon. Its structure, featuring a hydroxyl group and an amide group attached to a stereogenic center, provides multiple points for chemical modification, making it a valuable precursor for a range of complex molecules. This guide delves into the core scientific principles and practical methodologies associated with this compound, aiming to equip researchers with the knowledge required for its successful application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is fundamental to its handling, characterization, and application in synthesis.

Chemical Structure

This compound is characterized by a phenyl group and a primary amide group attached to a chiral carbon atom, which also bears a hydroxyl group. The "(R)" designation refers to the specific spatial arrangement of these groups around the stereocenter, as defined by the Cahn-Ingold-Prelog priority rules.

-

IUPAC Name: (2R)-2-hydroxy-2-phenylacetamide[3]

-

Synonyms: (R)-(-)-Mandelamide, D-Mandelamide[4]

-

SMILES: C1=CC=C(C=C1)--INVALID-LINK--O[3]

Physicochemical Data

The physical and chemical properties of this compound are crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods. Quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 133-137 °C (for the racemate, (±)-Mandelamide) | [2][7] |

| Solubility | Soluble in ethanol, ether, isopropanol, and water. | [8] |

| Optical Rotation | The "(R)-(-)" designation indicates levorotatory properties. | [4] |

Note: The melting point is often reported for the racemic mixture. The melting point of the pure enantiomer may differ slightly.[2]

Synthesis of this compound: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a key challenge and area of significant research. Methodologies range from classical chemical resolutions to advanced biocatalytic processes, the latter being favored for its high selectivity and environmentally benign nature.

Chemical Synthesis Approaches

Traditional chemical synthesis often involves the amidation of (R)-mandelic acid or its derivatives. One common method is the treatment of mandelic acid esters (e.g., ethyl or methyl mandelate) with ammonia.[9]

A generalized workflow for chemical synthesis is depicted below:

Caption: Chemical synthesis workflow for this compound.

This route's primary challenge lies in sourcing enantiopure (R)-mandelic acid, which is often obtained through the resolution of a racemic mixture.[10]

Biocatalytic Synthesis: A Green and Efficient Alternative

Biocatalysis offers a highly efficient and stereoselective route to this compound, often starting from inexpensive achiral precursors. This approach leverages the exquisite selectivity of enzymes to control the stereochemical outcome. A prominent strategy involves a two-enzyme cascade.[11][12]

-

(R)-selective Hydroxynitrile Lyase (HNL): This enzyme catalyzes the asymmetric addition of cyanide to benzaldehyde, forming (R)-mandelonitrile with high enantiomeric excess.[11]

-

Nitrile Hydratase or Nitrilase: The resulting (R)-mandelonitrile is then converted to this compound by a nitrile hydratase or to (R)-mandelic acid by a nitrilase. Specific nitrilase variants have been engineered to favor amide formation.[12][]

The biocatalytic cascade can be performed using whole recombinant cells, providing an efficient "one-pot" synthesis.[12]

Caption: Biocatalytic cascade for this compound synthesis.

The causality behind this experimental choice is clear: biocatalysis avoids the need for chiral resolution steps and often proceeds under mild, aqueous conditions, aligning with the principles of green chemistry.

Key Applications in Research and Development

The utility of this compound is primarily centered on its role as a chiral building block for high-value molecules.

-

Pharmaceutical Synthesis: this compound is a precursor to (R)-mandelic acid, a crucial component in the synthesis of pharmaceuticals such as semi-synthetic penicillins, cephalosporins, anti-obesity drugs, and anti-tumor agents.[14][15] The stereochemistry at the α-carbon is often critical for the biological activity of these drugs.

-

Chiral Resolution: While its parent acid is more commonly used, derivatives of mandelamide can be employed in the separation of racemic mixtures through the formation of diastereomeric complexes.[1][16]

-

Enzyme Studies: this compound is the natural substrate for the enzyme Mandelamide Hydrolase (MAH), an enzyme found in the mandelate pathway of bacteria like Pseudomonas putida.[17][18][19] Studying its hydrolysis provides insights into enzyme mechanisms and specificity.[17][18]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of synthesized this compound. A multi-technique approach ensures a self-validating system where each method corroborates the findings of the others.

Spectroscopic Identification

Spectroscopic methods provide detailed information about the molecular structure.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals include aromatic protons (phenyl ring), a methine proton (CH-OH), and amide protons (CONH₂).[2][21]

-

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the amide, the chiral methine carbon, and the aromatic carbons.[2][21]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for this compound include:

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to 151.16.[20][22]

Chromatographic Purity and Enantiomeric Excess Determination

Chromatography is indispensable for assessing both chemical and chiral purity.

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC: Used to determine the chemical purity by separating the target compound from any impurities or starting materials.

-

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.[1][2]

-

This protocol is a self-validating system for quantifying the enantiomeric purity of a mandelamide sample.

-

Column Selection: A polysaccharide-based chiral stationary phase, such as a Lux Amylose-1 column, is effective for separating mandelamide enantiomers.[1][2]

-

Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[1][2] The exact ratio should be optimized to achieve baseline separation of the enantiomer peaks.

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Prepare a standard of the racemic (±)-mandelamide in the same manner. This is crucial for identifying the retention times of both the (R) and (S) enantiomers.

-

-

Instrument Parameters:

-

Analysis Workflow:

-

Inject the racemic standard to determine the retention times for (R)- and (S)-Mandelamide.

-

Inject the sample to be analyzed.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

-

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

This compound stands as a molecule of significant industrial and academic importance. Its defined stereochemistry makes it an indispensable tool for the synthesis of enantiopure pharmaceuticals. The advancement of biocatalytic methods has revolutionized its production, offering sustainable and highly selective pathways that overcome the limitations of traditional chemical synthesis. For researchers and professionals in drug development, a robust understanding of its properties, synthesis, and analytical characterization—underpinned by self-validating protocols—is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H9NO2 | CID 441254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. pschemicals.com [pschemicals.com]

- 6. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. DL-Mandelic acid | 90-64-2 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Specificity and mechanism of mandelamide hydrolase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mandelamide hydrolase from Pseudomonas putida: characterization of a new member of the amidase signature family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 21. benchchem.com [benchchem.com]

- 22. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Hydroxyphenyl)acetamide

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Welcome to a comprehensive exploration of 2-(4-hydroxyphenyl)acetamide, a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.[1][2] The nomenclature surrounding this molecule can be ambiguous; while the term "a-Hydroxybenzeneacetamide" might suggest 2-hydroxy-2-phenylacetamide (mandelamide), the widely synthesized and industrially relevant compound is 2-(4-hydroxyphenyl)acetamide. This guide will focus on the latter, providing an in-depth, field-proven perspective on its synthesis, purification, and rigorous characterization.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific principles that govern each step. We will delve into the causality behind experimental choices—why a particular catalyst is selected, how a specific purification strategy ensures the required purity, and what each analytical signal signifies. This document is designed for the practicing researcher, scientist, and drug development professional, offering a self-validating system of protocols and analysis that ensures reproducibility and confidence in your results.

Part 1: Strategic Synthesis Methodologies

The synthesis of 2-(4-hydroxyphenyl)acetamide can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, required scale, and desired purity profile. We will explore two robust methods in detail.

Methodology 1: Catalytic Hydration of 4-Hydroxybenzyl Cyanide

This is a highly efficient and common laboratory- and industrial-scale method, prized for its high yield and clean conversion. The core of this process is the direct hydration of a nitrile group to a primary amide.

Causality and Expertise: The direct hydrolysis of a nitrile to a carboxylic acid can be a competing and often favored reaction under harsh acidic or basic conditions. The use of a specific catalyst allows for the selective hydration to the amide under controlled, milder conditions, thus maximizing the yield of the desired product. The reaction is typically performed under an inert atmosphere to prevent oxidation of the sensitive phenol group and potential side reactions involving the catalyst.

Experimental Protocol: Catalytic Nitrile Hydration [3][4]

-

Reactor Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the nitrile substrate, 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol).[4]

-

Solvent Addition: Add 5 mL of ethanol and 5 mL of deionized water (0.28 mol).[4]

-

Degassing (Critical Step): To ensure an inert atmosphere, degas the reaction mixture. A common method is to freeze the mixture in a dry ice/acetone bath, evacuate the headspace, and then backfill with an inert gas like nitrogen or argon. Repeat this freeze-pump-thaw cycle three times.

-

Catalyst Introduction: In a glovebox or under a positive flow of inert gas, add the hydration catalyst (e.g., a platinum or ruthenium-based complex, typically 1 mol%).[3]

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-95 °C. Stir the reaction for 6-20 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up and Isolation:

Workflow for Catalytic Hydration of 4-Hydroxybenzyl Cyanide

Caption: Workflow for the synthesis of 2-(4-hydroxyphenyl)acetamide via catalytic hydration.

Methodology 2: Multi-step Synthesis from Phenol and Glyoxylic Acid

This route, often found in patent literature, builds the molecule from more fundamental starting materials and is suitable for large-scale production where cost of goods is a primary driver.[2]

Causality and Expertise: This method leverages a condensation reaction, followed by reduction and ammonolysis. The initial step involves an electrophilic substitution on the activated phenol ring. Controlling the pH is critical to ensure the phenoxide ion is the active nucleophile while not inhibiting the reactivity of the glyoxylic acid. The subsequent steps convert the intermediate into the final amide product. This integrated process, while longer, can be economically advantageous.

Experimental Protocol: Synthesis from Phenol [2]

-

Condensation: In a suitable reactor, charge phenol (1.8 kmol), glyoxylic acid (1.2 kmol), and water (90 kmol). Adjust the pH to 10-10.5 using sodium hydroxide. Heat the reactor to 40°C and maintain for 16 hours.

-

Reduction: The intermediate from the condensation step is then subjected to a reduction process. (Note: The patent describes this as a proprietary step leading to the corresponding phenylacetic acid derivative).

-

Ammonolysis: The reduced intermediate is then converted to the final amide product through ammonolysis. This typically involves treatment with ammonia under controlled temperature and pressure.

-

Isolation and Purification: The product is isolated via crystallization. The mother liquor can be concentrated to recover a second crop of crystals, maximizing the overall yield. The patent claims a yield of over 80% with a purity exceeding 99%.

| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield | Reference |

| Catalytic Hydration | 4-Hydroxybenzyl Cyanide, Water | 80-95 °C, Catalyst | ~98% | [4] |

| From Phenol | Phenol, Glyoxylic Acid | Multi-step: Condensation, Reduction, Ammonolysis | >80% | [2] |

Part 2: Rigorous Purification Protocols

Achieving high purity is paramount, especially for pharmaceutical intermediates. The crude product from any synthesis will contain residual reactants, catalyst, and potential side products.

1. Recrystallization

-

Principle: This is the workhorse of purification for solid compounds. The principle relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.

-

Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., isopropanol/hexanes or ethanol/benzene).[3]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Expert Insight: The choice of solvent is critical. An ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. A solvent pair (one in which the compound is soluble, one in which it is not) often provides the best results.

2. Column Chromatography

-

Principle: For removing impurities with similar solubility profiles to the product, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[3]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Part 3: Comprehensive Characterization and Quality Control

Confirming the identity and purity of the synthesized 2-(4-hydroxyphenyl)acetamide is a non-negotiable step. A multi-technique approach provides orthogonal data, leading to an unambiguous assignment of structure and purity.

Characterization Workflow dot graph TD { A[Purified Solid] --> B{Physical Properties}; B --> B1[Melting Point]; B --> B2[Appearance]; A --> C{Spectroscopic Analysis}; C --> C1[NMR]; C --> C2[IR]; C --> C3[Mass Spec]; A --> D{Chromatographic Analysis}; D --> D1[HPLC];

}

References

Chirality and optical activity of (R)-Mandelamide

An In-depth Technical Guide to the Chirality and Optical Activity of (R)-Mandelamide for Researchers and Drug Development Professionals.

Abstract

This compound, a chiral derivative of mandelic acid, serves as a cornerstone in modern asymmetric synthesis and drug development. Its stereochemical integrity is paramount, directly influencing the enantiomeric purity of target molecules. This guide offers a comprehensive exploration of the chiroptical properties of this compound, grounded in the principles of stereochemistry. We provide a robust theoretical framework for understanding its optical activity, detailed experimental protocols for its characterization, and insights into its application as a chiral auxiliary. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively utilize and validate this compound in their work.

The Stereochemical Foundation of this compound

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. This compound's chirality originates from the stereogenic center at the alpha-carbon (α-carbon), which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a phenyl group, and a carboxamide group.

The spatial arrangement of these groups is defined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities based on atomic number. For this compound, the priority sequence is -OH > -CONH₂ > -C₆H₅ > -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, conferring the "(R)" designation. This specific three-dimensional architecture is the source of its interaction with plane-polarized light.

Optical Activity: The Macroscopic Manifestation of Chirality

Optical activity is the ability of a chiral substance to rotate the plane of polarized light. This phenomenon arises from the differential interaction of the left and right circularly polarized components of plane-polarized light with the chiral molecule. One enantiomer will slow one component more than the other, resulting in a net rotation of the plane.

For this compound, its enantiomer, (S)-Mandelamide, will rotate the plane of polarized light by an equal magnitude but in the opposite direction. The direction and magnitude of this rotation are intrinsic properties of the molecule under specific conditions and are quantified as the specific rotation.

Quantitative Characterization of this compound

The primary quantitative measure of a chiral compound's optical activity is its specific rotation, denoted as [α]. This value is a standardized physical constant for a given enantiomer.

Specific Rotation

The specific rotation is calculated from the observed rotation (α) using the Biot equation:[1][2]

[α]λT = α / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[1]

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.[2]

This compound is levorotatory, meaning it rotates plane-polarized light in a counter-clockwise direction, which is denoted by a negative sign (-).[3][4]

Table 1: Chiroptical Properties of Mandelic Acid Derivatives

| Compound | Configuration | Specific Rotation [α]D20 | Sign of Rotation |

| Mandelic Acid | R | -152° to -158° (c=2, H₂O)[5][6] | Levorotatory (-) |

| Mandelic Acid | S | +152° to +158° (c=2, H₂O) | Dextrorotatory (+) |

| Mandelamide | R | (Value to be determined experimentally) | Levorotatory (-) |

| Mandelamide | S | (Value to be determined experimentally) | Dextrorotatory (+) |

Note: While the specific rotation for the parent (R)-mandelic acid is well-documented, the value for this compound must be experimentally determined following the protocol below. The sign of rotation is predicted based on the parent acid.

Experimental Protocols for Stereochemical Validation

Ensuring the enantiomeric purity of this compound is critical. A combination of polarimetry and chiral chromatography provides a robust system for validation.

Protocol for Polarimetry

Objective: To measure the observed and calculate the specific rotation of an this compound sample to confirm its optical activity.

Instrumentation:

-

Polarimeter with a sodium lamp (589 nm)[7]

-

1 dm polarimeter cell

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Appropriate solvent (e.g., Ethanol or Methanol)

Methodology:

-

Solution Preparation: a. Accurately weigh approximately 100 mg of the this compound sample. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve the sample in the chosen solvent and fill to the mark. Ensure complete dissolution. d. Calculate the exact concentration (c) in g/mL.

-

Instrument Calibration: a. Turn on the polarimeter and allow the sodium lamp to stabilize. b. Fill the polarimeter cell with the pure solvent (blank). c. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: a. Rinse the polarimeter cell with a small amount of the prepared this compound solution. b. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path. c. Place the cell in the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average.

-

Calculation of Specific Rotation: a. Use the Biot equation to calculate the specific rotation [α]. b. Compare the calculated value with literature values (if available) and confirm the levorotatory nature of the sample.

Protocol for Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (ee) of the this compound sample. Enantiomeric excess is a measure of the purity of the sample with respect to its enantiomers.[4]

Instrumentation:

-

HPLC system with a UV detector[8]

-

Chiral stationary phase (CSP) column (e.g., Lux Amylose-1 or CHIRALPAK® IC)[8][9]

-

Solvent delivery system

-

Data acquisition and processing software

Methodology:

-

Mobile Phase Preparation: a. Prepare the mobile phase as recommended for the specific chiral column. A common mobile phase for mandelamide derivatives is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[8] b. Degas the mobile phase thoroughly before use to prevent bubble formation in the system.

-

Sample Preparation: a. Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions: a. Column: Lux Amylose-1 (or equivalent)[8] b. Mobile Phase: Hexane:Isopropanol (90:10)[8] c. Flow Rate: 1.0 mL/min[8] d. Column Temperature: 25 °C[8] e. Detection Wavelength: 210 nm[8] f. Injection Volume: 10 µL

-

Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a sample of racemic mandelamide to determine the retention times of both the (R) and (S) enantiomers. c. Inject the this compound sample. d. Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemic standard. e. Integrate the area of each peak.

-

Calculation of Enantiomeric Excess (ee): a. Use the following formula to calculate the ee:

Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer. A high ee value (ideally >99%) confirms the enantiopurity of the sample.

Visualization of Key Concepts and Workflows

Caption: Relationship between the chiral center of this compound and its optical activity.

Caption: Workflow for determining the enantiomeric excess of this compound via chiral HPLC.

Applications in Asymmetric Synthesis and Drug Development

The enantiopurity of this compound is not merely an academic curiosity; it is a critical parameter for its application as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a compound that is temporarily incorporated into a synthetic scheme to guide the formation of a new stereocenter in the target molecule.

For example, the well-defined stereochemistry of this compound can be used to control the stereochemical outcome of reactions such as alkylations or reductions at a prochiral center. After the desired stereocenter is created, the mandelamide auxiliary is cleaved, having fulfilled its role in transferring its chirality.

In drug development, where enantiomers of a chiral drug can have vastly different pharmacological or toxicological profiles, the use of enantiomerically pure building blocks like this compound is essential.[10] It ensures that the final active pharmaceutical ingredient (API) is produced with the correct and desired stereochemistry, minimizing the potential for off-target effects from the unwanted enantiomer. The process of separating enantiomers, known as chiral resolution, is a significant area of research where mandelamide and its parent acid are frequently employed.[5][11]

Conclusion

This compound is a valuable chiral building block whose utility is fundamentally linked to its stereochemical properties. A thorough understanding and rigorous validation of its chirality and optical activity are indispensable for its effective application in research and development. The protocols and theoretical background provided in this guide offer a comprehensive framework for the characterization of this compound, ensuring its quality and suitability for use in the synthesis of enantiomerically pure molecules. The combination of polarimetry for confirming bulk optical rotation and chiral HPLC for quantifying enantiomeric excess represents a robust, self-validating system for quality control in any laboratory setting.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. scielo.br [scielo.br]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

(R)-Mandelamide: A Historical and Technical Guide to its Stereoselective Synthesis and Significance

Abstract

(R)-Mandelamide, a chiral amide derived from (R)-mandelic acid, stands as a critical building block in the synthesis of numerous high-value pharmaceuticals. Its stereochemical integrity is paramount to the biological activity and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the historical evolution and discovery pathways leading to enantiomerically pure this compound. We delve into the foundational chemical principles and the paradigm-shifting advancements that have defined its synthesis. The narrative progresses from early, non-stereoselective methods for producing racemic mandelamide to the sophisticated chemoenzymatic and biocatalytic strategies employed today. Key protocols for chiral resolution of the parent acid and direct stereoselective synthesis are detailed, underpinned by an analysis of the causal factors driving these methodological choices. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the theory and practice of synthesizing this vital chiral intermediate.

Introduction: The Imperative of Chirality in Modern Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is inextricably linked to its function. A significant portion of marketed drugs are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2] While physically similar in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][3] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[3] Consequently, regulatory authorities now mandate rigorous testing of individual enantiomers, making the production of single-isomer drugs a cornerstone of modern pharmaceutical development.[1][2]

This compound is the amide derivative of (R)-mandelic acid, a crucial precursor for semi-synthetic antibiotics like cephalosporins and penicillins, as well as anti-obesity and antitumor agents.[4][5][6][7] The journey to obtaining enantiopure this compound is not one of a single "discovery," but rather a story of evolving chemical technology, driven by the increasing demand for stereochemically pure building blocks. This guide traces that evolution.

Early Syntheses: The Challenge of the Racemate

The initial synthesis of mandelamide did not discriminate between enantiomers, yielding a racemic mixture ((±)-mandelamide). These early methods were robust but lacked the stereochemical control required for modern pharmaceutical applications.

Ammonolysis of Mandelic Acid Esters

Historically, a common and straightforward method for preparing mandelamide involves the ammonolysis of an ester of mandelic acid, such as ethyl or methyl mandelate.[8] This reaction is typically performed by treating the ester with a concentrated solution of ammonia.

Causality Behind the Method: This approach was favored for its simplicity and use of readily available starting materials. The esterification of mandelic acid followed by treatment with ammonia was a reliable, high-yielding pathway to the amide functional group. However, if the starting mandelic acid ester was racemic, the resulting mandelamide would also be racemic, as the chiral center is unaffected by the reaction.

Protocol 1: Synthesis of (±)-Mandelamide via Ammonolysis

Objective: To prepare racemic mandelamide from a racemic ester of mandelic acid.

Methodology:

-

Reaction Setup: A solution of ethyl (±)-mandelate in ethanol is placed in a pressure vessel.

-

Ammonolysis: The vessel is cooled and saturated with ammonia gas. It is then sealed and heated. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the vessel is cooled, and the excess ammonia is allowed to evaporate in a fume hood.

-

Isolation: The solvent is removed under reduced pressure, yielding crude (±)-mandelamide.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot ethanol or water, to yield crystalline (±)-mandelamide.[8]

The production of racemic mandelamide highlighted a critical challenge: the need for an efficient method to isolate the desired (R)-enantiomer. This necessity drove the development of chiral resolution techniques, primarily focused on the more accessible precursor, mandelic acid.

The Precursor Pathway: Chiral Resolution of (±)-Mandelic Acid

The most common strategy for obtaining this compound involves its synthesis from enantiopure (R)-mandelic acid. Therefore, the historical development of methods to resolve racemic mandelic acid is central to the story of this compound.

Classical Resolution via Diastereomeric Salt Formation

One of the oldest and most fundamental techniques for separating enantiomers is classical resolution. This process involves reacting the racemic acid with a single enantiomer of a chiral base. The reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

Causality Behind the Method: This method leverages basic acid-base chemistry and the differing physical properties of diastereomers. The choice of resolving agent is critical; it must be enantiomerically pure, readily available, and form crystalline salts with the racemate that have a significant solubility difference. For mandelic acid, chiral amines like (1R,2S)-(-)-ephedrine have proven effective.[3]

Workflow: Chiral Resolution of (±)-Mandelic Acid

Caption: Workflow for classical chiral resolution of mandelic acid.

While effective, classical resolution has inherent limitations, including the need for stoichiometric amounts of a potentially expensive resolving agent and a theoretical maximum yield of only 50% for the desired enantiomer from the racemate. These drawbacks spurred the search for more efficient and sustainable alternatives.

The Biocatalytic Revolution: Enzymatic and Microbial Syntheses

The late 20th and early 21st centuries saw a paradigm shift towards "green chemistry," with biocatalysis emerging as a powerful tool for producing enantiopure compounds.[7] Enzymes, as natural chiral catalysts, can perform reactions with exquisite stereo-, regio-, and chemo-selectivity under mild conditions.[7][9]

Enzymatic Production of (R)-Mandelic Acid

Several biocatalytic strategies have been developed to produce (R)-mandelic acid, often starting from inexpensive precursors like mandelonitrile.[5][10][11]

Key Enzymatic Pathways:

-

Nitrile Hydrolase and Amidase System: Some microorganisms employ a two-step pathway where a nitrile hydratase first converts mandelonitrile to mandelamide. An amidase then hydrolyzes the amide to mandelic acid. If one of these enzymes is stereoselective, an enantiopure product can be obtained.

-

Nitrilase System: A more direct route involves a nitrilase, which catalyzes the direct hydrolysis of a nitrile to a carboxylic acid.[12] The discovery of (R)-enantioselective nitrilases was a significant breakthrough. Microorganisms like Alcaligenes faecalis can enantioselectively hydrolyze racemic mandelonitrile, converting the (R)-mandelonitrile to (R)-mandelic acid while leaving the (S)-enantiomer largely unreacted.[12][13] This process is a form of kinetic resolution.

Causality Behind the Method: The drive for higher efficiency and sustainability fueled this research. Biocatalytic routes can achieve very high enantiomeric excess (e.e.) and, through processes like dynamic kinetic resolution, can theoretically convert 100% of a racemic starting material into the desired enantiomer, overcoming the 50% yield limit of classical resolution.[5][11]

Table 1: Comparison of Chiral Resolution Methods for (R)-Mandelic Acid

| Method | Principle | Typical Reagent/Catalyst | Max. Theoretical Yield | Advantages | Disadvantages |

| Classical Resolution | Diastereomeric Salt Formation | Chiral Amine (e.g., Ephedrine) | 50% | Robust, well-established | Stoichiometric resolving agent, often requires recycling |

| Kinetic Resolution | Enantioselective Enzymatic Reaction | Nitrilase (Alcaligenes faecalis) | 50% | High e.e., mild conditions | Requires separation of product from unreacted enantiomer |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the substrate | Nitrilase + Racemase | 100% | High yield and high e.e. | Requires compatible enzyme system |

Direct Biocatalytic Synthesis of this compound

More recently, research has focused on the direct synthesis of this compound, bypassing the need to first isolate (R)-mandelic acid. This can be achieved using engineered microorganisms that combine multiple enzymatic activities.

Causality Behind the Method: This "one-pot" approach represents a process intensification strategy. By co-expressing multiple enzymes in a single host organism, such as E. coli, complex chemical transformations can be performed in a single fermentation step, reducing operational complexity, cost, and waste.

Protocol 2: Biocatalytic Synthesis of this compound

Objective: To synthesize this compound from benzaldehyde and cyanide using a whole-cell biocatalyst.[9]

Methodology:

-

Biocatalyst Preparation: An E. coli strain is genetically engineered to co-express two key enzymes:

-

An (R)-selective hydroxynitrile lyase (HNL) to catalyze the formation of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide (HCN).

-

A nitrile hydratase (NHase) to convert the (R)-mandelonitrile into this compound.

-

-

Reaction Setup: The recombinant E. coli cells are grown and harvested. The whole-cell biocatalyst is suspended in a suitable buffer solution.

-

Biotransformation: Benzaldehyde is added to the cell suspension. A cyanide source (e.g., KCN or HCN) is then added in a controlled manner to initiate the reaction cascade. The pH, temperature, and substrate concentrations are carefully controlled to optimize enzyme activity and stability.

-

Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of benzaldehyde and the formation of (R)-mandelonitrile and this compound. Chiral HPLC is used to determine the enantiomeric excess of the product.

-

Product Isolation: Once the reaction reaches completion, the cells are separated by centrifugation. The supernatant is then subjected to extraction and crystallization to isolate pure this compound.

Reaction Cascade: Chemoenzymatic Synthesis of this compound

References

- 1. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Mandelamide

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-Mandelamide is a chiral aromatic compound featuring a secondary alcohol and a primary amide functional group. As a derivative of mandelic acid, it and its enantiomers are significant in stereoselective synthesis and as precursors for various pharmaceuticals.[1][2] Accurate structural confirmation and purity assessment are paramount in drug development and chemical research, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will explore not just the data itself, but the underlying molecular behaviors that give rise to the observed spectra, offering a comprehensive resource for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and amide protons. The exact chemical shifts can vary slightly depending on the solvent and concentration, but the multiplicity and integration remain consistent.

Causality and Interpretation:

-

Amide Protons (-CONH₂): These two protons are diastereotopic due to the adjacent chiral center. In some solvents and at lower temperatures, they may appear as two separate broad signals. However, they are often observed as a single broad peak due to chemical exchange with the solvent and with each other. Their chemical shift is typically in the downfield region.

-

Aromatic Protons (-C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet. This is because their chemical shifts are very similar, leading to overlapping signals.[3]

-

Methine Proton (-CH(OH)): This single proton is attached to the chiral carbon. Its signal is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the deshielding effects of the adjacent phenyl ring, hydroxyl group, and carbonyl group.

-

Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[4]

Table 1: Typical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50 - 7.30 | Multiplet (m) | 5H | Aromatic (C₆H₅) |

| ~7.2 (broad) | Singlet (br s) | 2H | Amide (-CONH₂) |

| ~5.10 | Singlet (s) | 1H | Methine (-CH (OH)) |

| Variable (broad) | Singlet (br s) | 1H | Hydroxyl (-OH) |

Note: Data synthesized from general principles and analogous compounds. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.

Caption: ¹H NMR peak assignments correlated with the molecular structure.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum reveals six distinct carbon signals, consistent with the molecular structure of this compound.

Causality and Interpretation:

-

Carbonyl Carbon (-C=O): This carbon experiences significant deshielding from the electronegative oxygen atom, causing its signal to appear furthest downfield.

-

Aromatic Carbons (-C₆H₅): Four signals are expected for the phenyl group. The carbon attached to the chiral center (C-ipso) is a quaternary carbon and typically shows a weaker signal due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[5] The other aromatic carbons (C-ortho, C-meta, C-para) appear in the typical aromatic region of 120-140 ppm.

-

Methine Carbon (-CH(OH)): This carbon, bonded to two electronegative atoms (oxygen and the carbonyl-adjacent nitrogen), appears in the 70-80 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | Carbonyl (C=O) |

| ~140 | Aromatic (C-ipso) |

| ~129 | Aromatic (C-para) |

| ~128 | Aromatic (C-ortho) |

| ~126 | Aromatic (C-meta) |

| ~75 | Methine (-C H(OH)) |

Note: Chemical shifts are predictive and based on established ranges for these functional groups.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.[8][9]

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay may be required due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.[5]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS or residual solvent signal.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Interpretation: The IR spectrum of this compound is dominated by strong, characteristic absorptions from the O-H, N-H, and C=O groups.

-

O-H and N-H Stretching: The primary amide (-NH₂) group typically shows two N-H stretching bands, one symmetric and one asymmetric, in the 3400-3100 cm⁻¹ region.[10] The alcohol O-H stretch also appears in this region. Due to extensive intermolecular hydrogen bonding in the solid state, these peaks often merge into a single, very broad and strong absorption band.[11]

-

Amide I Band (C=O Stretch): A strong, sharp absorption around 1650 cm⁻¹ is characteristic of the carbonyl stretch in a primary amide.[12][13] Conjugation with the phenyl ring does not significantly shift this peak.

-

Amide II Band (N-H Bend): A significant band around 1600-1550 cm⁻¹ arises from the N-H bending vibration.[12]

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically seen as weaker peaks just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.[13]

-

C-O Stretch: The stretching vibration of the alcohol C-O bond results in a strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3400 - 3100 | Strong, Broad | Stretch | O-H and N-H |

| ~3030 | Medium | Stretch | Aromatic C-H |

| ~1650 | Strong | Stretch | Amide I (C=O) |

| ~1580 | Medium | Bend | Amide II (N-H) |

| 1600, 1495, 1450 | Medium-Weak | Stretch | Aromatic C=C |

| ~1060 | Strong | Stretch | C-O |

Data synthesized from established IR correlation tables and data for similar compounds.[11][12][14][15]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.[9]

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Scan: Record the spectrum of the sample. Typically, 4-16 scans are co-added to improve the signal-to-noise ratio.[9]

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Causality and Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 152 would be prominent. With a hard ionization technique like Electron Impact (EI), the molecular ion (M⁺˙) at m/z 151 is observed, along with a series of fragment ions.[16] The molecular formula is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol .[17][18]

Proposed EI Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The parent molecule loses an electron to form the molecular ion at m/z 151 .

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the chiral carbon and the phenyl group (alpha-cleavage), which is a common pathway for benzyl alcohols.[19][20] This results in the loss of a phenyl radical (•C₆H₅) to form a stable, resonance-delocalized fragment at m/z 74 .

-

Loss of Amide Group: Another common fragmentation is the cleavage of the bond between the chiral carbon and the amide group, leading to the formation of a stable benzylic cation with a hydroxyl group at m/z 107 . The neutral loss would be the CONH₂ radical.

-

Phenyl Cation: The signal at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of aromatic compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure |

|---|---|

| 151 | [C₈H₉NO₂]⁺˙ (Molecular Ion) |

| 107 | [C₆H₅CH(OH)]⁺ |

| 77 | [C₆H₅]⁺ |

| 74 | [CH(OH)CONH₂]⁺ |

Caption: Key fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile). The solution can be directly infused into the ion source or introduced via a Liquid Chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization source. ESI is common for LC-MS, while EI is standard for Gas Chromatography-MS (GC-MS) or direct probe analysis.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Integrated Spectroscopic Workflow and Summary

The conclusive identification of this compound relies on the synergistic interpretation of all three spectroscopic techniques. IR confirms the presence of the key functional groups (amide, alcohol, aromatic ring). Mass spectrometry establishes the correct molecular weight and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the precise connectivity and completing the structural puzzle.

Caption: Workflow for the comprehensive structural analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Mandelamide | C8H9NO2 | CID 73558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. scienceready.com.au [scienceready.com.au]

- 20. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

An In-Depth Technical Guide to the Solubility of (R)-Mandelamide in Organic Solvents

Abstract

(R)-Mandelamide, a chiral amide of significant interest in pharmaceutical synthesis, presents a solubility profile that is critical to its application in drug development, including purification, reaction chemistry, and formulation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. Emphasizing the principles of "like dissolves like," this guide delves into the physicochemical properties of this compound and selected solvents, offering a theoretical foundation for solubility prediction. A detailed, step-by-step experimental protocol for solubility determination via the isothermal saturation method is provided, alongside a discussion of the thermodynamic considerations of the dissolution process. This guide is structured to empower researchers with the knowledge to conduct their own solubility studies and interpret the results within a robust scientific framework.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound, with the chemical formula C₈H₉NO₂, is a chiral molecule that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility in the pharmaceutical industry is intrinsically linked to its solubility in organic solvents. Understanding and quantifying this solubility is not an academic exercise; it is a fundamental requirement for:

-

Reaction Optimization: The efficiency of synthetic routes involving this compound is often dictated by its concentration in the reaction medium. Poor solubility can lead to sluggish reaction kinetics and incomplete conversions.

-

Purification and Crystallization: Recrystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[2]

-

Formulation: For APIs that are derivatives of this compound, understanding the solubility of the parent molecule can provide insights into the selection of appropriate excipients and delivery systems.

-

Chiral Resolution: In processes such as diastereomeric cocrystallization for chiral resolution, solubility differences between diastereomeric pairs are exploited for separation.

This guide will provide a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a curated selection of organic solvents.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore governed by the interplay of its molecular structure and the properties of the solvent.

Physicochemical Properties of this compound

To understand its solubility, we must first examine the key features of the this compound molecule:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Structure | A phenyl group, a hydroxyl group, and an amide group attached to a chiral center. | [1] |

| Polarity | Polar, due to the presence of the hydroxyl (-OH) and amide (-CONH₂) functional groups. | [4] |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (from the -OH and -NH₂ groups) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen and oxygen of the hydroxyl group).[4][5] | |

| Melting Point | 133-137 °C | [6] |

The presence of both a nonpolar phenyl ring and highly polar functional groups capable of hydrogen bonding gives this compound an amphiphilic character. This suggests it will exhibit some degree of solubility in a range of solvents with varying polarities.

Properties of Selected Organic Solvents

The choice of solvent is critical in any solubility study. The following table summarizes the properties of a selection of organic solvents, ranging from polar protic to nonpolar aprotic, that are relevant for assessing the solubility of this compound.

| Solvent | Formula | Polarity | Dielectric Constant (at 20-25°C) | Hydrogen Bonding |

| Methanol | CH₃OH | Polar Protic | 32.7 | Donor & Acceptor |

| Ethanol | C₂H₅OH | Polar Protic | 24.5 | Donor & Acceptor |

| Isopropanol | C₃H₈O | Polar Protic | 19.9 | Donor & Acceptor |

| Acetone | C₃H₆O | Polar Aprotic | 20.7 | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.02 | Acceptor |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 9.08 | Weak Acceptor |

| Toluene | C₇H₈ | Nonpolar | 2.38 | None |

The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[7] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is defined by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.[8]

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution, representing the change in disorder of the system.[8]

The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions (lattice energy in the crystal). This is an endothermic process (ΔH₁ > 0).

-

Overcoming solvent-solvent interactions to create a cavity for the solute. This is also an endothermic process (ΔH₂ > 0).

-

Formation of solute-solvent interactions . This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is the sum of these three steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ .[8] The dissolution of this compound in polar protic solvents is likely to be favored due to the strong hydrogen bonding interactions that can form between the solute and solvent, leading to a more negative (exothermic) ΔH₃.

Experimental Determination of Solubility

A reliable and straightforward method for determining the solubility of a solid in an organic solvent is the isothermal saturation method , followed by gravimetric analysis.[9][10] This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended to ensure complete saturation.[11]

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound (e.g., 50-60 °C). Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry this compound residue on an analytical balance.[10]

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) by dividing the mass of the dissolved solid by the volume of the withdrawn supernatant.

-

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility values should be consistent for the later time points.

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method.

-

Blank Control: A blank sample containing only the solvent should be processed in the same manner to account for any non-volatile impurities in the solvent.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison between different solvents.

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility ( g/100 mL) | Standard Deviation |

| Methanol | [Experimental Result] | [Experimental Result] |

| Ethanol | [Experimental Result] | [Experimental Result] |

| Isopropanol | [Experimental Result] | [Experimental Result] |

| Acetone | [Experimental Result] | [Experimental Result] |

| Ethyl Acetate | [Experimental Result] | [Experimental Result] |

| Dichloromethane | [Experimental Result] | [Experimental Result] |

| Toluene | [Experimental Result] | [Experimental Result] |

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams can aid in understanding the experimental process and the underlying principles of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationships influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility throughout the pharmaceutical development pipeline. While comprehensive quantitative data may not be readily available in the literature, this guide provides a robust theoretical and practical framework for its determination. By understanding the physicochemical properties of this compound and applying the detailed isothermal saturation protocol, researchers can generate reliable solubility data. This information is invaluable for optimizing synthetic processes, developing effective purification strategies, and designing novel drug formulations. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists and researchers working with this important chiral intermediate.

References

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetone Solvent Properties [macro.lsu.edu]

- 4. fvs.com.py [fvs.com.py]

- 5. nedstar.com [nedstar.com]

- 6. Dichloromethane Solvent Properties [macro.lsu.edu]

- 7. cetinerengineering.com [cetinerengineering.com]

- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

Crystal structure of enantiopure (R)-Mandelamide

An In-Depth Technical Guide to the Crystal Structure of Enantiopure Mandelamide

Executive Summary

Mandelamide, a simple amide derivative of mandelic acid, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Despite its widespread use, the fundamental crystal structure of its enantiopure form remained uncharacterized in the public domain until recently, a significant knowledge gap for drug development professionals who rely on detailed solid-state information to control drug substance properties.[1][2] This technical guide provides a comprehensive analysis of the crystal structure of enantiopure mandelamide, leveraging recently published crystallographic data.

This document details the three-dimensional arrangement of enantiopure mandelamide in the solid state, focusing on the intricate network of hydrogen bonds that dictates its crystal packing. We present a detailed, step-by-step protocol for the determination of this structure via single-crystal X-ray diffraction (SCXRD), from crystal growth to data refinement. The crystallographic parameters are summarized, and the supramolecular architecture is dissected to reveal the key intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering authoritative insights into the solid-state chemistry of this vital pharmaceutical precursor.

Part 1: Introduction to Mandelamide and the Significance of its Solid-State Structure

(R)-Mandelamide and its enantiomer, (S)-Mandelamide, are chiral molecules with the chemical formula C₈H₉NO₂.[3][4] Their importance in medicinal chemistry cannot be overstated, acting as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The precise three-dimensional structure of a molecule, particularly its absolute configuration, is fundamental to its biological activity.

The solid-state structure of an API or its precursors is a critical factor in drug development. The arrangement of molecules in a crystal lattice, known as crystal packing, governs essential physicochemical properties including:

-

Stability: The thermodynamic stability of a crystalline solid is directly related to its lattice energy.

-

Solubility and Dissolution Rate: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, impacting bioavailability.

-

Hygroscopicity: The tendency to absorb atmospheric moisture can be influenced by the availability of hydrogen-bonding sites on the crystal surface.

-

Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal structure.

Given its role as an important drug precursor, the absence of a reported crystal structure for enantiopure mandelamide was a notable omission in the crystallographic literature.[1][2] A recent comprehensive study has now elucidated the structures of racemic, enantiopure, and enantioenriched mandelamide, providing the foundational data for this guide.[1][2][5] This information is invaluable for controlling crystallization processes, understanding chiral resolution mechanisms, and ensuring the quality and consistency of pharmaceutical products.

Part 2: Crystallographic Analysis of Enantiopure Mandelamide

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD).[6][7][8] This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular conformation, bond lengths, bond angles, and intermolecular interactions.[8] The data presented here is based on the published structure of (S)-Mandelamide; as its mirror image, this compound will share identical unit cell parameters and crystal system, crystallizing in a space group of the same type but opposite hand.

Experimental Protocol: From Solution to Structure

The determination of the crystal structure of enantiopure mandelamide follows a well-defined workflow, from the initial growth of high-quality single crystals to the final refinement of the crystallographic model.

Step 1: Single Crystal Growth High-quality single crystals are a prerequisite for a successful SCXRD experiment.[6] For enantiopure (S)-Mandelamide, single crystals were successfully grown from a methanol solution.[2]

-

Dissolution: Dissolve the synthesized, enantiopure (S)-Mandelamide powder in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating to ensure complete dissolution.

-

Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Allow the filtered solution to stand undisturbed at room temperature. Slow evaporation of the solvent over several days (e.g., 3-5 days) promotes the formation of large, well-ordered, colorless plate-like crystals suitable for diffraction.[2]

Step 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection The protocol for data collection involves mounting a selected crystal and exposing it to a monochromatic X-ray beam.

-

Crystal Selection & Mounting: Using a goniometer head under a microscope, select a suitable crystal with well-defined faces and no visible defects.[2]

-

Instrumentation: Mount the crystal on a diffractometer, such as a Bruker APEX II DUO, equipped with a copper (Cu) Kα radiation source (λ = 1.54178 Å).[1][2]

-